

Spectral Analysis of (3-Amino-2-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Amino-2-methylphenyl)methanol
Cat. No.:	B104730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(3-Amino-2-methylphenyl)methanol** (CAS No: 148031-41-6), a key intermediate in various synthetic applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following tables summarize the key spectral data for **(3-Amino-2-methylphenyl)methanol**.

Table 1: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	PubChem[1]
Molecular Weight	137.18 g/mol	PubChem[1]
Ionization Mode	Electron Ionization (EI)	Inferred from GC-MS
Major Peaks (m/z)		
Base Peak	119	PubChem[1]
Molecular Ion [M] ⁺	137	PubChem[1]
Other Significant Peaks	118	PubChem[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Specific, experimentally verified high-resolution NMR data for **(3-Amino-2-methylphenyl)methanol** is not readily available in the public domain. The data presented below are predicted values or would be found in specialized databases. Researchers should acquire and interpret their own spectra for definitive assignment.

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ , ppm)	Multiplicity
~ 2.1	Singlet
~ 3.5	Broad Singlet
~ 4.5	Singlet
~ 5.0	Broad Singlet
6.6 - 7.1	Multiplet

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ , ppm)	Assignment
~ 15-20	-CH ₃
~ 60-65	-CH ₂ OH
~ 115-130	Aromatic CH
~ 135-145	Aromatic Quaternary Carbons

Table 3: Infrared (IR) Spectroscopy Data

Note: As with NMR data, a public-domain, high-resolution IR spectrum with full peak assignments is not available. The following are characteristic absorption bands expected for the functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Hydroxyl (-OH)
3300 - 3100	Medium, Doublet	N-H Stretch	Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Methyl (-CH ₃)
1620 - 1580	Medium	N-H Bend	Amine (-NH ₂)
1600 - 1450	Medium to Strong	C=C Stretch	Aromatic Ring
1250 - 1000	Strong	C-O Stretch	Alcohol
850 - 750	Strong	C-H Bend (out-of-plane)	Aromatic Substitution

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for obtaining NMR spectra of a small organic molecule like **(3-Amino-2-methylphenyl)methanol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[\[2\]](#)
- Transfer: Filter the resulting solution into a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- ¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is typically used.
- Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are common.[2]
- Number of Scans: Typically 8 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled single-pulse experiment is standard to produce a spectrum with single lines for each unique carbon.
 - Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary due to the low natural abundance of the ^{13}C isotope.

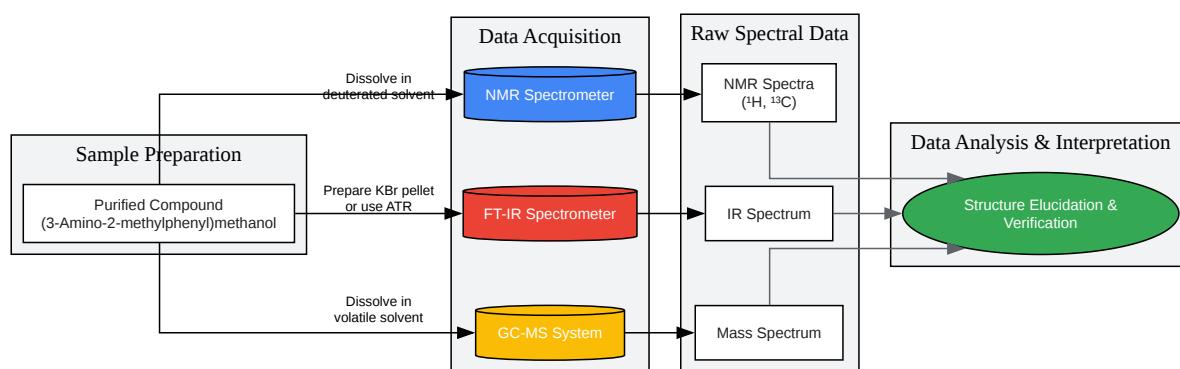
Infrared (IR) Spectroscopy

For a solid sample such as **(3-Amino-2-methylphenyl)methanol**, one of the following methods is typically employed:

- Attenuated Total Reflectance (ATR):
 - Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.[3]
 - Sample Application: Place a small amount of the solid powder directly onto the crystal surface.[3]
 - Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[3]
 - Data Acquisition: Collect the spectrum. The IR beam interacts with the surface of the sample, and the resulting spectrum is recorded.

- Potassium Bromide (KBr) Pellet:
 - Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[3]
 - Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the transmission spectrum.

Mass Spectrometry (MS)


Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile, thermally stable compound like **(3-Amino-2-methylphenyl)methanol**.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or methanol.[4]
- GC Separation:
 - Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet, which is heated to vaporize the sample.
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarity.
- MS Analysis:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to fragment and form characteristic charged ions.
 - Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **(3-Amino-2-methylphenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]
- 4. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Spectral Analysis of (3-Amino-2-methylphenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104730#spectral-data-for-3-amino-2-methylphenyl-methanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com